2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline
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Overview
Description
2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline is a chemical compound with the molecular formula C13H17F3N2O and a molecular weight of 274.29 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a piperidine ring attached to an aniline moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and 2-trifluoromethylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)aniline
- 2-Methoxy-4-(3-trifluoromethyl-piperidin-1-yl)aniline
- 2-Methoxy-4-(2-difluoromethyl-piperidin-1-yl)aniline
Uniqueness
2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which imparts distinct chemical and biological properties. This unique structure may result in different reactivity and interactions compared to similar compounds .
Properties
CAS No. |
1416351-75-1 |
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Molecular Formula |
C13H17F3N2O |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-methoxy-4-[2-(trifluoromethyl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C13H17F3N2O/c1-19-11-8-9(5-6-10(11)17)18-7-3-2-4-12(18)13(14,15)16/h5-6,8,12H,2-4,7,17H2,1H3 |
InChI Key |
CWPDBGKORATZLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCCC2C(F)(F)F)N |
Origin of Product |
United States |
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